molecular formula C21H28O3 B1249471 Dihydrofurospongin-2

Dihydrofurospongin-2

Cat. No.: B1249471
M. Wt: 328.4 g/mol
InChI Key: DARLMVMUSMRSIS-HQCRTTESSA-N
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Description

Dihydrofurospongin-2 is a linear furanoterpene belonging to the C21 class of marine natural products. It is primarily isolated from the Mediterranean sponge Spongia officinalis, as well as other sponges in the Spongia and Phyllospongia genera . Structurally, it features a furan ring fused with a diterpene backbone, characterized by partial hydrogenation (dihydro modification) that distinguishes it from its unsaturated analogs. The compound’s molecular formula is C21H28O3, with a molecular weight of 328.45 g/mol . Its discovery is attributed to early studies on Mediterranean sponges, which identified a suite of structurally related furanoterpenes with variations in oxidation and saturation states .

Properties

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-3-en-6-one

InChI

InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h5,9-12,15-16,18H,3-4,6-8,13-14H2,1-2H3/b17-5+/t18-/m0/s1

InChI Key

DARLMVMUSMRSIS-HQCRTTESSA-N

SMILES

CC(CCCC1=COC=C1)CC(=O)CC(=CCCC2=COC=C2)C

Isomeric SMILES

C[C@@H](CCCC1=COC=C1)CC(=O)C/C(=C/CCC2=COC=C2)/C

Canonical SMILES

CC(CCCC1=COC=C1)CC(=O)CC(=CCCC2=COC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Organism Diagnostic MS/MS Fragments
This compound C21H28O3 328.45 Dihydrogenated furan ring; linear diterpene Spongia officinalis m/z 135, 179
Furospongin-2 C21H26O3 326.43 Unsaturated furan ring; conjugated double bond Spongia nitens m/z 135, 177
Furospongenone C21H28O3 328.45 Ketone group at C-3; similar saturation Spongia spp. m/z 135, 179
Tetrahydrofurospongin-2 C21H30O3 330.47 Fully hydrogenated furan ring Spongia officinalis m/z 135, 181

This compound vs. Furospongin-2

  • Structural Differences : Furospongin-2 (C21H26O3) lacks the two hydrogen atoms present in this compound, resulting in a conjugated double bond system. This unsaturation increases its reactivity and alters its UV absorption profile .
  • Analytical Data: While both compounds share the diagnostic furan-derived fragment at m/z 135 in MS/MS spectra, furospongin-2 produces a distinct fragment at m/z 177 (vs. m/z 179 for this compound), reflecting differences in hydrogenation .
  • Biosynthetic Context : Furospongin-2 is considered a precursor to this compound, with the latter arising via enzymatic reduction .

This compound vs. Furospongenone

  • Functional Group Variation: Furospongenone (C21H28O3) shares the same molecular formula as this compound but incorporates a ketone group at position C-3. This modification alters its polarity and bioactivity .
  • MS/MS Similarities : Both compounds exhibit identical molecular weights and key fragments (e.g., m/z 135 and 179 ), complicating differentiation without advanced spectral analysis or isolation .

This compound vs. Tetrahydrofurospongin-2

  • Hydrogenation Level : Tetrahydrofurospongin-2 (C21H30O3) is fully hydrogenated, rendering its furan ring more electron-rich and less reactive compared to this compound .
  • Fragmentation Pattern : The tetrahydro derivative generates a fragment at m/z 181 due to additional hydrogenation, aiding its identification .

Metabolic Profiling and Differentiation

LC–MS/MS-based molecular networking has proven critical in distinguishing this compound from analogs. For example, in Spongia officinalis, this compound (compound 8) and furospongenone (compound 7) co-occur but are resolved via distinct MS/MS spectra and retention times . The m/z 179 ion in this compound corresponds to a stabilized carbocation fragment, whereas furospongenone’s ketone group influences alternative fragmentation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrofurospongin-2
Reactant of Route 2
Reactant of Route 2
Dihydrofurospongin-2

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